Ferrocene,(aminomethyl)-
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Overview
Description
Ferrocene , also known as dicyclopentadienyliron , is a fascinating organometallic compound. Its unique structure consists of two cyclopentadienyl (Cp) rings sandwiching an iron (Fe) atom. This “sandwich” arrangement gives rise to its distinctive properties and reactivity.
Synthesis Analysis
The synthesis of ferrocene involves the reaction between cyclopentadiene and iron chloride or iron bromide. The process typically occurs under an inert atmosphere (such as nitrogen) to prevent oxidation. The resulting product is a bright orange crystalline solid.
Molecular Structure Analysis
The molecular structure of ferrocene is captivating. Imagine two flat cyclopentadienyl rings stacked on either side of an iron atom. The iron atom lies in the center of the sandwich, forming strong π bonds with the Cp rings. This structure contributes to its stability and aromatic character.
Chemical Reactions Analysis
- Redox Reactions : Ferrocene readily undergoes redox reactions, shuttling between its ferrocenium cation (oxidized form) and ferrocene (reduced form). These reversible processes are essential for its electrochemical applications.
- Substitution Reactions : The Cp rings can be substituted with various functional groups. For instance, (aminomethyl)-ferrocene incorporates an amino group. Substituent effects influence its reactivity.
- Cyclopentadienyl Ring Opening : Under certain conditions, one of the Cp rings can open, leading to novel derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Around 172°C.
- Solubility : Insoluble in water but soluble in organic solvents.
- Color : Distinctive orange hue.
- Stability : Remarkably stable due to the aromaticity of the Cp rings.
Scientific Research Applications
Synthesis of New Compounds : (Aminomethyl)ferrocene is used as a precursor for Schiff base chemistry, leading to the synthesis of new ferrocene-containing compounds with potential applications in various fields (Ossola et al., 2003).
Medicinal Chemistry : Ferrocenyl compounds, including those based on (aminomethyl)ferrocene, have shown biological and medical effects against diseases like cancer and malaria. Ferrocene's stable, nontoxic nature and good redox properties make it a valuable component in bioorganometallic chemistry (Fouda et al., 2007).
Electronic Communication in Derivatives : (Aminomethyl)ferrocene derivatives demonstrate unique properties based on electronic communication between the amino group of the ligand and the Fe center, which is crucial for various electronic and photonic applications (Osakada et al., 2006).
Electrochemical Investigations : Aminoferrocene, derived from (aminomethyl)ferrocene, serves as an electroactive indicator in studying carbodiimide coupling reactions, with applications in biosensing and surface chemistry (Booth et al., 2015).
Catalysis and Material Science : Ferrocene-based peptides/amides find applications in various fields, including catalysis, nonlinear optics, polymer science, and electrochemistry. The electroactive core of ferrocene plays a critical role in these applications (Lal et al., 2011).
Superparamagnetic and Fluorescent Materials : Ferrocenylphosphazenes, including those synthesized from (aminomethyl)ferrocene, have been used to create superparamagnetic, electrochemical, and fluorescent microspheres with potential applications in catalysis, bio-assays, and electronic devices (Ali et al., 2017).
Cancer Research : Ferrocene-based compounds, including derivatives of (aminomethyl)ferrocene, are actively studied for their anticancer activities, demonstrating significant potential in medicinal applications (Ornelas, 2011).
Safety And Hazards
- Toxicity : While ferrocene itself is not highly toxic, some derivatives may pose health risks.
- Handling : Use appropriate protective gear (gloves, goggles) when working with ferrocene .
- Storage : Store away from air and moisture to prevent oxidation.
Future Directions
- Functional Materials : Explore novel applications in materials science.
- Drug Development : Investigate ferrocene-based compounds for therapeutic purposes.
- Green Chemistry : Develop sustainable synthetic routes.
properties
InChI |
InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQEPSSJGFPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FeN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocene,(aminomethyl)- |
Citations
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